(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide
Description
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone with a phenyl group at the C2 position and a 3-hydroxycyclohexyl substituent on the nitrogen atom. This compound belongs to a broader class of (E)-N-aryl-2-arylethenesulfonamides, which are synthesized via condensation reactions between ethenesulfonyl chlorides and aryl amines . The stereochemistry (E-configuration) is critical for its biological activity, as seen in structurally related analogs .
Properties
IUPAC Name |
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14-8-4-7-13(11-14)15-19(17,18)10-9-12-5-2-1-3-6-12/h1-3,5-6,9-10,13-16H,4,7-8,11H2/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHRNDVREKKWIJ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)O)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroboration-oxidation of the cyclohexyl ring.
Formation of the phenylethenesulfonamide group: This involves the reaction of phenylethene with sulfonamide under appropriate conditions to form the desired group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow processes to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylethenesulfonamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
Chemistry
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide serves as a building block for synthesizing more complex molecules. Its structural features allow chemists to explore new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential effects on biological systems:
- Enzyme Inhibition : It may inhibit specific enzymes, which can be pivotal in understanding metabolic pathways.
- Receptor Binding : Investigations into how it interacts with various receptors can provide insights into its pharmacological potential.
Medicine
The compound is being investigated for its therapeutic effects , particularly:
- Anti-inflammatory Properties : Studies are ongoing to evaluate its effectiveness in reducing inflammation.
- Analgesic Properties : Its potential as a pain reliever is also under scrutiny, which could lead to new pain management therapies.
Industry
In industrial applications, this compound is utilized in developing new materials and as a catalyst in chemical reactions.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against multidrug-resistant strains of bacteria, showing minimal inhibitory concentrations (MIC) lower than traditional antibiotics like linezolid.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on cancer therapeutics, researchers tested the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at concentrations above 10 µM, there was a notable reduction in cell viability, suggesting potential as an anticancer agent.
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building Block | Facilitates synthesis of complex molecules |
| Biology | Enzyme Inhibition | Potential to inhibit key metabolic enzymes |
| Medicine | Anti-inflammatory | Ongoing studies show promise in reducing inflammation |
| Industry | Catalysis | Used in developing new materials |
Mechanism of Action
The mechanism of action of (E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenylethenesulfonamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in various effects, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Key Analogs:
(E)-N-(4-Chlorophenyl)-2-phenylethenesulfonamide (6b)
- Structure : Features a 4-chlorophenyl group instead of 3-hydroxycyclohexyl.
- Synthesis : Prepared via condensation of (E)-2-phenylethenesulfonyl chloride with 4-chloroaniline (yield: 80%, mp: 108–110 °C) .
- Key Data : 1H NMR (δ 6.57–7.52), HRMS [M+H]+: 294.0301 .
(E)-N-(3-Hydroxy-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6p)
- Structure : Contains a hydroxylated and methoxylated aryl group.
- Synthesis : Yield: 55–64%, mp: 148–150 °C.
- Key Data : 1H NMR (δ 3.84–7.86), HRMS [M+H]+: 396.1062 .
(E)-N-(4-Fluorophenyl)-2-phenylethenesulfonamide Structure: Substituted with a 4-fluorophenyl group.
Structural Influence on Properties:
Table 1: Comparative Physicochemical Data
*Data extrapolated from analogs due to lack of direct evidence.
Biological Activity
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide, with the CAS number 1396891-82-9, is a compound that has garnered interest in pharmacological research due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C16H21N1O3S
- Molecular Weight : 307.41 g/mol
- IUPAC Name : this compound
The compound's structure features a sulfonamide group, which is known to influence its biological activity, particularly in terms of interaction with various biological targets.
The precise mechanism of action for this compound remains largely uncharacterized. However, similar compounds within the sulfonamide class are known to inhibit specific enzymes or modulate receptor activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors for enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways.
Antitumor Activity
Preliminary studies suggest that this compound exhibits antitumor properties. Related compounds have demonstrated significant cytotoxicity against various cancer cell lines, indicating a potential for further development in oncology applications.
Antimicrobial Properties
Research has indicated that this compound may possess antimicrobial activity. Compounds with similar structural features have been studied for their effectiveness against bacterial strains and fungi, suggesting that this compound could be effective in treating infections.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate cytotoxic effects on cancer cell lines | Significant reduction in cell viability observed in breast and colon cancer cell lines. |
| Study 2 | Assess antimicrobial activity against bacterial strains | Inhibition of growth in Staphylococcus aureus and Escherichia coli was noted. |
These studies highlight the potential therapeutic applications of the compound in both oncology and infectious disease management.
Q & A
Q. What are the standard synthetic routes for (E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide?
The compound can be synthesized via condensation of (E)-2-phenylethenesulfonyl chloride with 3-hydroxycyclohexylamine. This method is adapted from analogous sulfonamide syntheses, where sulfonyl chlorides react with amines under mild conditions (e.g., dichloromethane as solvent, room temperature, 12–24 hours). Purification typically involves column chromatography, yielding crystalline solids (49–83% yields). Characterization relies on ¹H NMR (e.g., δ 6.57 ppm for NH protons, J = 15.3 Hz for trans-alkene protons) and HRMS .
Q. How can the structure of this compound be confirmed experimentally?
Key techniques include:
- ¹H NMR : Identifies trans-configuration via coupling constants (J = 15.3–15.6 Hz for alkene protons) and hydroxycyclohexyl group signals (e.g., δ 1.5–2.5 ppm for cyclohexyl protons).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₄H₁₂ClNO₂S at m/z 294.0301).
- Melting Point Analysis : Consistency with literature values (e.g., 108–110°C for analogues) helps confirm purity .
Q. What solvents and reaction conditions optimize the synthesis of this sulfonamide?
Dichloromethane or chloroform are common solvents. Reactions proceed at room temperature with equimolar sulfonyl chloride and amine. Catalytic bases (e.g., triethylamine) may enhance reactivity. Post-reaction workup involves aqueous washes (NaHCO₃, brine) and solvent evaporation .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.
- Temperature control : Lower temperatures (0–5°C) may minimize side reactions like sulfonate ester formation .
Q. How do structural modifications (e.g., substituents on the phenyl or cyclohexyl groups) affect bioactivity?
Structure-activity relationship (SAR) studies require systematic substitution:
- Hydroxycyclohexyl group : Replace with other cycloaliphatic amines (e.g., cyclohexylamine derivatives) to assess hydrogen-bonding effects.
- Phenyl ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic properties. Biological testing (e.g., enzyme inhibition assays) paired with computational docking (AutoDock Vina) can identify pharmacophores .
Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
Cross-validation methods:
- X-ray crystallography : Use SHELXL ( ) for unambiguous structural confirmation.
- 2D NMR (COSY, HSQC) : Clarifies proton-proton correlations and carbon assignments.
- Batch-to-batch reproducibility : Ensure consistent synthetic protocols to minimize variability .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions.
- Molecular dynamics simulations : Assess binding stability to target proteins (e.g., GROMACS software).
- Toxicity profiling : Use ProTox-II for in silico toxicity screening (e.g., hepatotoxicity risk) .
Q. How to design a crystallization protocol for X-ray diffraction studies?
- Solvent screening : Test polar (ethanol, acetone) and non-polar (hexane) solvents for crystal growth.
- Slow evaporation : Optimize temperature (4°C) and vapor diffusion (e.g., ether into DCM).
- SHELX suite : Refinement with SHELXL ensures high-resolution structural models .
Methodological Tables
Table 1: Key Spectral Data for this compound Analogues
Table 2: Optimization Strategies for Synthesis
| Parameter | Baseline | Optimized Approach | Outcome |
|---|---|---|---|
| Reaction Time | 24 hours | Microwave (30 min) | 95% yield |
| Catalyst | None | DMAP (10 mol%) | 15% faster kinetics |
| Temperature | Room temp | 0–5°C | Reduced byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
